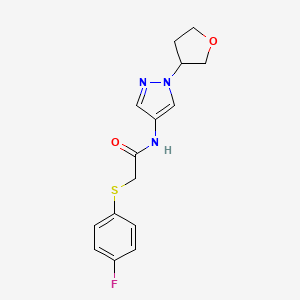

N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,5-dibromo-4-hydroxyphenyl)benzamide” is a small molecule that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of “N-(3,5-dibromo-4-hydroxyphenyl)benzamide” has been studied and it’s found to be a small molecule with a chemical formula of C13H9Br2NO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,5-dibromo-4-hydroxyphenyl)benzamide” include an average weight of 371.024 and a monoisotopic mass of 368.900003831 .Aplicaciones Científicas De Investigación

Quantum-Chemical Calculations and Antioxidant Activity

Quantum-chemical calculations have been applied to compounds like N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide to determine their optimized state, predict free energy, and determine the molecular orbitals involved in spectrum formation. This approach aids in understanding the antioxidant activity of such compounds, highlighting their potential in combating oxidative stress-related damage at a molecular level (Xue, Shahab, Zhenyu, & Padabed, 2022).

Synthesis and Antibacterial Activity

The synthesis and characterization of sulfonamide derivatives and their metal complexes have been explored, showcasing their antibacterial efficacy against both gram-positive and gram-negative bacteria. This research underscores the potential of N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide derivatives in developing new antibacterial agents, contributing to the ongoing battle against microbial resistance (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Analytical Applications in Lipid Peroxidation

Analytical applications harnessing the chemical properties of methanesulfonamide compounds, such as in the colorimetric assay of lipid peroxidation, have been developed. These methodologies facilitate the quantification of lipid peroxidation products, essential for understanding oxidative stress in biological systems and its implications on health (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).

Catalytic and Solvent Effects in Organic Synthesis

Methanesulfonamide has been evaluated for its role as a cosolvent and a general acid catalyst in organic reactions, such as in Sharpless asymmetric dihydroxylations. This study elucidates the mechanistic influence of methanesulfonamide in enhancing reaction efficiencies, thereby supporting its application in the synthesis of complex organic molecules (Junttila & Hormi, 2009).

Oxidation Studies and Environmental Chemistry

Research into the oxidation reactions of methanesulfinic acid and the methanesulfonyl radical highlights the environmental chemistry applications of methanesulfonamide derivatives. Such studies contribute to our understanding of pollutant degradation processes and the development of cleaner, more sustainable chemical practices (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO3S/c1-14(12,13)10-4-2-5(8)7(11)6(9)3-4/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPDDOZYKJUBEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C(=C1)Br)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dibromo-4-hydroxyphenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2711103.png)

![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B2711107.png)

![ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2711109.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide](/img/structure/B2711112.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]acetamide](/img/structure/B2711116.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2711117.png)

![5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2711118.png)